molecular formula C31H24N6O12S3 B12787894 6-(Acetylamino)-4-hydroxy-3-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-2,7-disulfonic acid CAS No. 6330-96-7

6-(Acetylamino)-4-hydroxy-3-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-2,7-disulfonic acid

Cat. No.: B12787894
CAS No.: 6330-96-7
M. Wt: 768.8 g/mol
InChI Key: DVROPABFANSCGB-UHFFFAOYSA-N
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Description

6-(Acetylamino)-4-hydroxy-3-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-2,7-disulfonic acid is a complex organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vibrant colors. This particular compound is known for its intense coloration and is widely used in various industrial applications, including textiles, cosmetics, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Acetylamino)-4-hydroxy-3-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-2,7-disulfonic acid typically involves a multi-step process. The initial step often includes the diazotization of a primary aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic environments, often using hydrochloric acid or sulfuric acid as catalysts .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes the use of concentrated sulfuric acid under controlled temperatures and pressures to facilitate the sulfonation and diazotization reactions . The final product is then purified through crystallization or other separation techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

6-(Acetylamino)-4-hydroxy-3-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction typically produces aromatic amines .

Scientific Research Applications

6-(Acetylamino)-4-hydroxy-3-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-2,7-disulfonic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Acetylamino)-4-hydroxy-3-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-2,7-disulfonic acid involves its interaction with various molecular targets. The azo groups can undergo reduction to form aromatic amines, which can then interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Acetylamino)-4-hydroxy-3-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-2,7-disulfonic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of acetylamino, hydroxy, and sulfonic acid groups, along with the azo linkage, makes it particularly versatile for various applications .

Properties

CAS No.

6330-96-7

Molecular Formula

C31H24N6O12S3

Molecular Weight

768.8 g/mol

IUPAC Name

6-acetamido-4-hydroxy-3-[[4-[[4-[(4-sulfophenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C31H24N6O12S3/c1-17(38)32-26-16-25-19(14-27(26)51(44,45)46)15-28(52(47,48)49)29(30(25)39)37-36-21-4-2-18(3-5-21)31(40)33-20-6-8-22(9-7-20)34-35-23-10-12-24(13-11-23)50(41,42)43/h2-16,39H,1H3,(H,32,38)(H,33,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)

InChI Key

DVROPABFANSCGB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C=C(C(=C(C2=C1)O)N=NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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